molecular formula C12H22N2O2 B1144091 Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate CAS No. 1250993-54-4

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate

Cat. No.: B1144091
CAS No.: 1250993-54-4
M. Wt: 226.31528
InChI Key:
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Description

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is a complex organic compound with the molecular formula C15H26N2O4 It is characterized by a hexahydro-pyrrolo-pyridine core structure, which is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to facilitate the formation of the bicyclic structure. For instance, the use of tert-butyl esters and pyrrolo-pyridine derivatives can be crucial in the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is unique due to its specific bicyclic structure and the presence of tert-butyl and carboxylate functional groups.

Properties

IUPAC Name

tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINVTWMFWHTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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